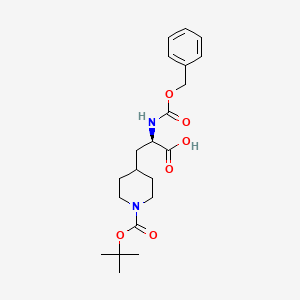

(2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid

Description

Properties

IUPAC Name |

(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,15,17H,9-14H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATSSEPWSKAQRB-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid , identified by its CAS number 101854-42-6 , is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C29H47N3O6

- Molecular Weight : 533.71 g/mol

- IUPAC Name : N-cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)butanoic acid

Structural Representation

The compound features a complex structure with multiple functional groups, including benzyloxy and tert-butoxycarbonyl moieties, which may influence its biological interactions.

Research indicates that the compound may exhibit various biological activities primarily through interactions with specific receptors or enzymes. The presence of the piperidine ring suggests potential interactions with neurotransmitter systems, particularly in modulating pathways related to neuropharmacology.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth in various cancer cell lines, indicating a potential avenue for cancer therapy.

- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, further investigation is warranted to assess its efficacy in neurodegenerative conditions.

Case Studies and Research Findings

- A study conducted on related compounds demonstrated significant inhibition of cancer cell proliferation in vitro, particularly against breast cancer (MCF7) and leukemia (HL60) cell lines. The IC50 values were reported to be in the low micromolar range, indicating potent activity.

- Another investigation into the antimicrobial properties revealed that certain analogs exhibited minimum inhibitory concentrations (MICs) as low as 1.49 µM against Gram-positive bacteria, showcasing their potential as therapeutic agents.

Data Table: Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid is C21H30N2O6, and it features a complex structure that plays a crucial role in its functionality. The presence of both benzyloxycarbonyl and tert-butoxycarbonyl groups enhances its stability and reactivity in chemical reactions.

Peptide Synthesis

One of the primary applications of (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid is in peptide synthesis. It acts as a protecting group for amino acids during the synthesis of peptides. The benzyloxycarbonyl (Cbz) group is particularly useful for protecting the amine functionality, allowing for selective reactions without interfering with other functional groups.

Case Study: Synthesis of Bioactive Peptides

In a study published in the Journal of Medicinal Chemistry, researchers utilized Boc-Dap(Cbz)-OH in the synthesis of bioactive peptides that exhibit potential therapeutic effects against various diseases. The study demonstrated that using this compound allowed for higher yields and purities of the synthesized peptides compared to traditional methods .

Antitumor Activity

Research has indicated that derivatives of (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid exhibit antitumor activity. The compound's structure allows it to interact with biological targets involved in cancer progression.

Case Study: In Vitro Antitumor Studies

A comprehensive study investigated the antitumor properties of compounds derived from Boc-Dap(Cbz)-OH against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, suggesting its potential as a lead compound for further drug development .

Neuropeptide Modulation

(2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid has been explored for its role in neuropeptide modulation. Its structure allows it to act as a precursor for neuropeptides, which are crucial in regulating various physiological processes.

Case Study: Neuropeptide Synthesis

In a recent publication, scientists synthesized neuropeptides using Boc-Dap(Cbz)-OH as a key intermediate. These neuropeptides were then evaluated for their effects on pain modulation and stress response in animal models, showing promising results that warrant further investigation .

Chromatographic Techniques

The compound also finds applications in analytical chemistry, particularly in chromatographic techniques where it serves as a standard or reference material due to its well-defined structure.

Case Study: Method Development

A study focused on developing high-performance liquid chromatography (HPLC) methods for analyzing pharmaceutical compounds included Boc-Dap(Cbz)-OH as a standard. This facilitated the accurate quantification of related compounds in complex mixtures .

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group undergoes activation for nucleophilic substitution with amines to form amides. This reaction is catalyzed by carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) in the presence of additives like N-hydroxysuccinimide (HOSu) or N-hydroxybenzotriazole (HOBt) to suppress racemization .

Example Reaction Pathway :

| Reaction Conditions | Details |

|---|---|

| Activating Agent | DCC (37g, 178mmol) |

| Additive | HOSu (1g, 8.5mmol) |

| Solvent | Ethyl acetate or tetrahydrofuran (THF) |

| Temperature | 20–25°C |

| Yield | 85–88% |

Key Findings :

-

Stereochemical integrity at the C2 position is preserved due to mild conditions and HOSu/HOBt additives .

Esterification Reactions

The carboxylic acid reacts with alcohols under carbodiimide-mediated conditions to form esters, often used in prodrug strategies or intermediate synthesis.

Example from Patent CN1111237A :

Reaction with (4-piperidines oxygen base) acetate tert-butyl ester in ethyl acetate using DCC yields a tert-butyl ester derivative.

Deprotection of Functional Groups

While not explicitly documented in the provided sources, the Boc and Cbz groups exhibit well-established deprotection behavior:

Boc Group Removal

Cbz Group Removal

Stability Notes :

-

The Boc group is stable under basic and nucleophilic conditions but labile in acids .

-

The Cbz group resists acidic conditions but is cleaved reductively .

Comparative Reactivity of Analogues

Structural analogues with modified protecting groups show similar reactivity profiles:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four structurally related molecules (see and ):

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid | 176199-35-2 | C22H31N2O6* | ~413.5* | Cbz, Boc-piperidyl |

| (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3-iodobenzyl)pyrrolidine-2-carboxylic acid | 959580-93-9 | Not reported | Not reported | Boc, 3-iodobenzyl, pyrrolidine |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-iodophenyl)propanoic acid | 220400-04-4 | Not reported | Not reported | Cbz, 4-iodophenyl |

| 2-((tert-Butoxycarbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)propanoic acid | 1219406-23-1 | C18H32N2O6 | 372.46 | Boc (x2), piperidine |

*Note: Molecular formula and weight for the target compound are inferred based on structural analysis, as explicit data is unavailable in the evidence.

Key Differences and Implications

Substituent Variations

Halogenated Analogues (CAS 959580-93-9 and 220400-04-4) :

- The presence of iodine in these compounds (3-iodobenzyl or 4-iodophenyl) increases molecular weight and polarizability. Such derivatives are often used in radiopharmaceuticals or as heavy-atom markers in crystallography.

- In contrast, the target compound lacks halogens, making it more suitable for standard peptide synthesis without isotopic labeling.

Dual Boc Protection (CAS 1219406-23-1) :

Backbone and Ring Modifications

Preparation Methods

Protection of the Piperidine Nitrogen

The tert-butoxycarbonyl (Boc) group is introduced to the piperidine nitrogen early in the synthesis to prevent undesired side reactions.

Procedure :

-

Reagents : 4-Piperidinecarboxylic acid is treated with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.

-

Base : Triethylamine or 4-dimethylaminopyridine (DMAP) catalyzes the reaction.

-

Conditions : Room temperature, 12–24 hours.

-

Outcome : 1-tert-Butoxycarbonyl-4-piperidinecarboxylic acid (yield: 85–92%).

Key Insight : Boc protection under mild conditions avoids racemization and ensures compatibility with subsequent steps.

Formation of the Propanoic Acid Backbone

The propanoic acid chain is constructed via a Michael addition or alkylation to introduce the piperidine moiety.

Method A – Michael Addition :

-

Substrate : Boc-protected 4-piperidinecarboxylic acid is converted to its ethyl ester.

-

Reaction : The ester undergoes nucleophilic attack by a glycine-derived enolate to form the C–C bond.

-

Stereocontrol : Chiral auxiliaries or asymmetric catalysis ensure the (2R) configuration.

Method B – Alkylation :

Introduction of the Benzyloxycarbonyl (Cbz) Group

The primary amine is protected using benzyl chloroformate (Cbz-Cl) to prevent interference during subsequent reactions.

Procedure :

Hydrolysis of the Ethyl Ester to Propanoic Acid

The final step involves saponification of the ethyl ester to yield the target carboxylic acid.

Conditions :

-

Reagents : Aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF).

-

Temperature : 0–5°C to minimize side reactions.

-

Workup : Acidification with HCl precipitates the product.

-

Purity : >99% after recrystallization from ethyl acetate/hexane.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Asymmetric Synthesis

-

Chiral Catalysts : Binaphthyl-derived phosphoric acids achieve enantiomeric excess (ee) >98% for the (2R) configuration.

-

Cost-Benefit : Catalysts add expense but reduce downstream purification needs.

Characterization and Analytical Data

Spectroscopic Confirmation

Chiral Purity Assessment

Industrial-Scale Challenges and Solutions

Scalability of Protection Steps

Q & A

Q. What are the recommended synthetic strategies for preparing (2R)-2-(Benzyloxycarbonylamino)-3-(1-tert-butoxycarbonyl-4-piperidyl)propanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : A stepwise approach is typically employed: (i) Boc protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to prevent side reactions . (ii) Benzyloxycarbonyl (Cbz) protection : Protect the amino group of the propanoic acid precursor with benzyl chloroformate in a polar aprotic solvent (e.g., DCM/THF) . (iii) Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the Boc-piperidine and Cbz-amino acid moieties .

- Stereochemical Control : Chiral HPLC or enzymatic resolution ensures retention of the (2R) configuration. Monitor intermediates via -NMR and circular dichroism (CD) to confirm stereochemical integrity .

Q. How should researchers purify and characterize this compound to minimize impurities such as epimers or deprotected intermediates?

- Methodological Answer :

- Purification : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). This resolves epimers and removes hydrolyzed Boc/Cbz byproducts .

- Characterization : Confirm structure via high-resolution mass spectrometry (HRMS) and -NMR. Quantify residual solvents (e.g., DCM, THF) by GC-MS .

- Epimer Detection : Chiral stationary-phase chromatography (e.g., Chiralpak AD-H) identifies co-eluting epimers; adjust mobile phase pH to enhance separation .

Q. What are the critical handling and storage conditions to maintain compound stability?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon) to prevent Boc/Cbz group hydrolysis. Lyophilized solids are stable for >6 months if kept desiccated .

- Handling : Use gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to bases (e.g., amines) that may cleave protecting groups .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Data Validation : Cross-validate assays (e.g., SPR, enzyme inhibition) with orthogonal methods (e.g., isothermal titration calorimetry).

- Structural Confounds : Characterize batch-to-batch variations in protecting group stability via LC-MS/MS. For example, incomplete Boc deprotection can yield false-negative bioactivity .

- Epimer Impact : Test separated epimers individually to isolate stereospecific effects, as co-eluting impurities may skew results .

Q. What advanced analytical techniques are recommended to resolve stereochemical ambiguities in this compound’s derivatives?

- Methodological Answer :

- Vibrational Circular Dichroism (VCD) : Provides absolute configuration data for crystalline samples .

- X-ray Crystallography : Resolve ambiguities in piperidine ring conformation and amino acid chirality .

- Dynamic NMR : Detect rotamer populations affecting reactivity in solution-phase reactions .

Q. What mechanistic insights guide the optimization of this compound’s solubility for in vitro assays?

- Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400) adjusted to <1% v/v to avoid cellular toxicity.

- Ionization Effects : The carboxylic acid group’s pKa (~4.5) dictates pH-dependent solubility; buffer solutions (pH 7.4) may require micellar encapsulation .

Q. How can researchers mitigate degradation during long-term stability studies under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing : Use thermal stress (40°C/75% RH) to model degradation pathways. Identify major degradation products (e.g., tert-butyl alcohol from Boc cleavage) via LC-QTOF .

- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to protect against oxidative/hydrolytic degradation .

Experimental Design & Data Analysis

Q. What experimental design principles apply when studying this compound’s interactions with biological targets (e.g., enzymes, receptors)?

- Methodological Answer :

- Negative Controls : Include analogs lacking the piperidyl or Cbz group to isolate pharmacophore contributions.

- Dose-Response Curves : Use 10-point dilution series (n=3 replicates) to calculate IC/K values. Correct for solvent background fluorescence/quenching .

- Orthogonal Assays : Pair SPR with fluorescence polarization to confirm binding specificity .

Q. How should researchers reconcile contradictory data on this compound’s metabolic stability in published studies?

- Methodological Answer :

- Metabolite Profiling : Use hepatocyte microsomes + NADPH to identify phase I/II metabolites. Compare LC-MS profiles across species (e.g., human vs. rat) .

- Enzyme Inhibition : Test CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Synthesis & Application Challenges

Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?

Q. How can this compound serve as a precursor for novel drug candidates targeting neurological disorders?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.